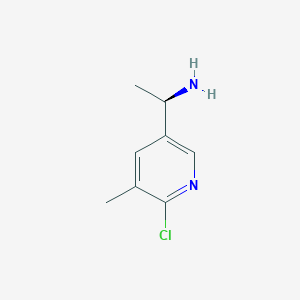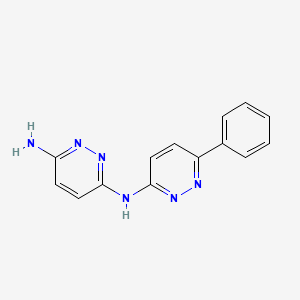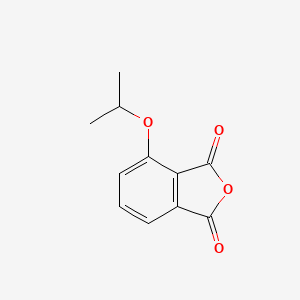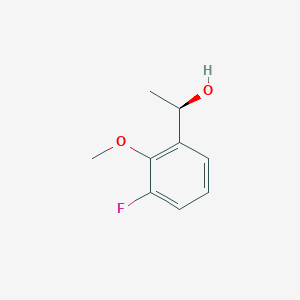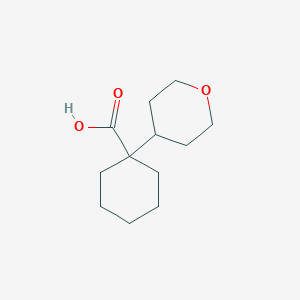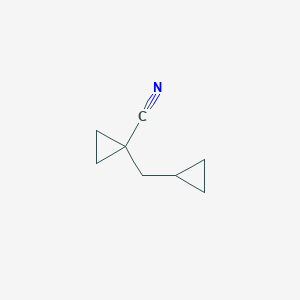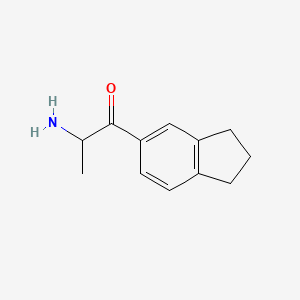
4-(1H-indol-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-4-yl)butanoic acid: is an organic compound that belongs to the indole family Indoles are aromatic heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole ring attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, which is a common starting material for many indole derivatives.
Alkylation: The indole undergoes alkylation with a suitable alkyl halide, such as 4-bromobutanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-indol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(1H-indol-4-yl)butanoic acid is used as a building block in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its role in plant growth and development. It is a known auxin, a class of plant hormones that regulate various physiological processes.
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting specific biological pathways. Its derivatives are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of plant growth regulators and rooting agents. It is also employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1H-indol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. As an auxin, it binds to auxin receptors in plants, triggering a cascade of signaling events that regulate cell division, elongation, and differentiation. In medicinal applications, its derivatives may interact with enzymes, receptors, or other proteins to exert their therapeutic effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid (IAA): Another well-known auxin with similar plant growth-regulating properties.
Indole-3-butyric acid (IBA): A closely related compound used as a rooting agent in horticulture.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.
Uniqueness: 4-(1H-indol-4-yl)butanoic acid is unique due to its specific structure and the presence of a butanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(1H-indol-4-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)6-2-4-9-3-1-5-11-10(9)7-8-13-11/h1,3,5,7-8,13H,2,4,6H2,(H,14,15) |
Clé InChI |
XXWNIMXQRLBHGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


